Ester pinacolique de l'acide 3-bromo-6-chloro-2-fluorophénylboronique

Vue d'ensemble

Description

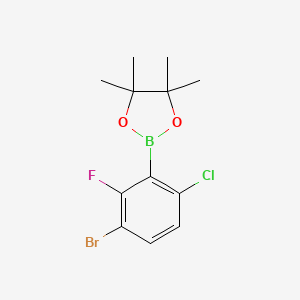

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C12H14BBrClFO2 and its molecular weight is 335.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ester pinacolique de l'acide 3-bromo-6-chloro-2-fluorophénylboronique : est couramment utilisé en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est essentielle pour la formation de liaisons carbone-carbone, une étape essentielle dans la synthèse de molécules organiques complexes telles que les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .

Thérapeutique dentaire

Une étude récente a démontré l'utilisation de nanoparticules fonctionnalisées par l'ester pinacolique de l'acide phénylboronique dans le traitement de la parodontite. Ces nanoparticules sont sensibles aux ROS et peuvent délivrer des médicaments anti-inflammatoires directement aux tissus enflammés, offrant une nouvelle approche thérapeutique dentaire .

Mécanisme D'action

Boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, most notably in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s widely used in the synthesis of various organic compounds .

The Suzuki-Miyaura coupling reaction involves the transmetalation of an organoboron compound (like a boronic ester) to a metal catalyst (like palladium), followed by a coupling reaction with an organic halide . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

The formation of highly enantioenriched boronic esters through both stoichiometric and catalytic methods has received much attention over the past decade . Accordingly, the transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .

Activité Biologique

3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester (CAS Number: 1451391-12-0) is a boronic acid derivative characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring. This compound is primarily utilized in synthetic organic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in complex organic molecules.

Although 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester does not exhibit inherent biological activity, its role as a reactant in coupling reactions is significant. In these reactions, the pinacol ester group undergoes transesterification, generating a reactive boron species that facilitates C-C bond formation with various coupling partners. This mechanism is crucial for constructing complex organic frameworks that may possess biological relevance.

Interaction with Biological Targets

Research indicates that the unique halogen arrangement in this compound may influence its binding affinity to specific enzymes or receptors. The study of its interactions with biological targets is essential for understanding its potential therapeutic applications. For instance, the compound's structural features could allow it to act as an inhibitor in various biochemical pathways, although direct evidence of such interactions remains limited.

Case Studies and Research Findings

- Antiviral Activity : A study explored selective inhibitors of AAK1 and GAK kinases, revealing that compounds structurally similar to boronic acids exhibited antiviral efficacy against Dengue Virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs). While 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester was not directly tested, its structural relatives suggest potential antiviral applications .

- Synthetic Applications : In synthetic methodologies, boronic acids like 3-Bromo-6-Chloro-2-fluorophenylboronic acid pinacol ester have been effectively used in the preparation of unnatural amino acids via palladium-catalyzed cross-coupling reactions. This highlights their utility in generating biologically relevant compounds .

- Reactivity Studies : Comparative studies have shown that variations in the substituents on the phenyl ring significantly affect reactivity profiles and selectivity in coupling reactions. This suggests that fine-tuning the substituent positions could optimize the compound's use in drug design and synthesis .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C12H14BBrClFO2 |

| CAS Number | 1451391-12-0 |

| Biological Role | Reactant in Suzuki-Miyaura coupling; potential inhibitor due to structural properties |

| Applications | Synthetic organic chemistry; potential antiviral applications; generation of complex molecules |

Propriétés

IUPAC Name |

2-(3-bromo-6-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWBYZAWFOMLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.